C.I. Direct blue 75

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

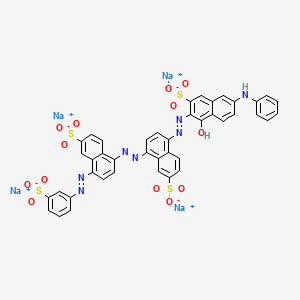

C42H25N7Na4O13S4 |

|---|---|

Molecular Weight |

1055.9 g/mol |

IUPAC Name |

tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C42H29N7O13S4.4Na/c50-42-31-12-9-26(43-25-5-2-1-3-6-25)19-24(31)20-40(66(60,61)62)41(42)49-48-37-16-18-39(35-23-30(65(57,58)59)11-14-33(35)37)47-46-36-15-17-38(34-22-29(64(54,55)56)10-13-32(34)36)45-44-27-7-4-8-28(21-27)63(51,52)53;;;;/h1-23,43,50H,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |

InChI Key |

CTIIFDITHFRQBX-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC(=CC=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

C.I. Direct Blue 75 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Blue 75, identified by the Colour Index number 34220 and CAS number 6428-60-0, is a trisazo class dye.[1] This technical guide provides a comprehensive overview of its chemical structure, known properties, synthesis, and safety information, with a particular focus on its relevance—or lack thereof—to the fields of biological research and drug development. While primarily used in the textile and paper industries, an evaluation of its properties is pertinent for researchers encountering this compound.[2]

Chemical Structure and Properties

This compound is a complex trisazo dye, indicating the presence of three azo (-N=N-) groups in its molecular structure.[1] Its systematic name is sodium 7-(4-amino-6-chloro-1,3,5-triazin-2-ylamino)-4-hydroxy-3-((4-(2-hydroxy-1-naphthylazo)-2,5-dimethoxyphenyl)azo)naphthalene-2-sulphonate.

Physicochemical Properties

| Property | Value | Reference |

| C.I. Name | Direct Blue 75 | [1] |

| C.I. Number | 34220 | [1] |

| CAS Number | 6428-60-0 | [1] |

| Molecular Formula | C42H25N7Na4O13S4 | [1] |

| Molecular Weight | 1055.91 g/mol | [1] |

| Appearance | Blue Powder | [2] |

| Solubility | Soluble in water | [1][2] |

| Chemical Class | Trisazo | [1] |

Fastness Properties

The resistance of the dye to fading upon exposure to light and washing is a critical parameter in its industrial applications.

| Property | Rating | Reference |

| Light Fastness | 4-5 | [2] |

| Washing Fastness | 2-3 | [2] |

Synthesis

The synthesis of this compound is a multi-step process involving a series of diazotization and coupling reactions.[1]

Caption: Synthesis pathway of this compound.

The manufacturing process begins with the diazotization of 3-aminobenzenesulfonic acid, which is then coupled with 5-aminonaphthalene-2-sulfonic acid.[1] The resulting product undergoes a second diazotization and is subsequently coupled with another molecule of 5-aminonaphthalene-2-sulfonic acid.[1] A final diazotization reaction is followed by coupling with 4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions to yield this compound.[1]

Experimental Protocols

Standardized methods are employed to determine the fastness properties of dyes.

Light Fastness Testing (ISO 105-B02)

This protocol is designed to determine the resistance of the color of textiles to the action of an artificial light source that represents natural daylight.

Caption: Workflow for ISO 105-B02 light fastness testing.

Wash Fastness Testing (ISO 105-C06)

This method assesses the resistance of the color of textiles to domestic and commercial laundering procedures.

Caption: Workflow for ISO 105-C06 wash fastness testing.

Toxicological and Biological Profile

There is a significant lack of publicly available toxicological data specific to this compound. General concerns for azo dyes include the potential for reductive cleavage of the azo bonds to form aromatic amines, some of which are known to be mutagenic or carcinogenic. However, without specific studies on this compound, its toxicological profile remains uncharacterized.

A comprehensive search of scientific literature reveals no documented applications of this compound in biological research, as a signaling pathway probe, or in any stage of drug development. Its high molecular weight, ionic nature, and primary application as a textile dye likely preclude it from having the necessary characteristics for a therapeutic agent or a specific biological tool.

Caption: Application and data availability for this compound.

Conclusion

This compound is a trisazo dye with well-established applications in the coloration of industrial goods. Its chemical synthesis is understood, and its basic properties as a dye have been characterized. However, for the audience of researchers, scientists, and drug development professionals, it is crucial to note the profound lack of data regarding its toxicological profile and any potential for biological or pharmaceutical application. Based on current knowledge, this compound is of interest primarily as an industrial chemical and does not appear to have a role in life sciences research.

References

An In-depth Technical Guide to the Synthesis Pathway and Mechanism of C.I. 34220 (Chrysophenine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of C.I. 34220, a disazo dye commonly known as Chrysophenine, Chrysophenine G, or Direct Yellow 12. The document details the synthetic pathway, reaction mechanisms, experimental protocols, and quantitative data pertinent to its preparation.

Introduction

C.I. 34220 is a water-soluble stilbene (B7821643) dye valued for its bright yellow hue and direct dyeing properties on cellulosic materials.[1] Its applications extend to the textile, paper, and leather industries.[2] The synthesis of Chrysophenine is a well-established two-stage process, commencing with the formation of the intermediate, Brilliant Yellow, followed by an ethylation step.

Synthesis Pathway Overview

The synthesis of C.I. 34220 proceeds through two key chemical transformations:

-

Formation of Brilliant Yellow: This step involves the bis-diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), followed by an azo coupling reaction with two equivalents of phenol.

-

Ethylation of Brilliant Yellow: The hydroxyl groups of the Brilliant Yellow intermediate are then ethylated, typically using chloroethane, to yield the final product, Chrysophenine.[1]

The overall synthesis can be visualized as follows:

Reaction Mechanisms

Bis-diazotization of DSD Acid

The first step in the synthesis is the conversion of the primary aromatic amino groups of DSD acid into diazonium salts. This reaction is typically carried out in an acidic medium with sodium nitrite (B80452). The mechanism involves the formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, which then generates the electrophilic nitrosonium ion (NO⁺). The amino group of the DSD acid attacks the nitrosonium ion, and subsequent proton transfers and elimination of water lead to the formation of the diazonium salt.

References

Spectroscopic properties of Direct Blue 2GL

An In-depth Technical Guide to the Spectroscopic Properties of Direct Blue Dyes, with a focus on variants commonly referred to as "2GL"

This technical guide provides a comprehensive overview of the spectroscopic properties of Direct Blue dyes, with a particular focus on understanding the characteristics of dyes designated with "2GL". It is intended for researchers, scientists, and professionals in drug development and other fields where dye chemistry and spectroscopy are relevant. This document will clarify the nomenclature of "Direct Blue 2GL", present available spectroscopic data, detail experimental protocols for analysis, and provide a visual representation of the experimental workflow.

Introduction to Direct Blue Dyes

Direct dyes are a class of anionic dyes that are applied in neutral or slightly alkaline dyebaths. They are primarily used for dyeing cellulosic fibers such as cotton, linen, rayon, and paper.[1][2][3][4] The designation "2GL" is a commercial name suffix and can refer to several different chemical entities, leading to potential ambiguity. It is crucial to identify the specific Colour Index (C.I.) number and CAS number for accurate scientific work. Some common dyes referred to as or similar to "Direct Blue 2GL" include C.I. Direct Blue 75[5], C.I. Direct Blue 106[6], and C.I. Direct Blue 71[7][8]. This guide will present data on related Direct Blue dyes to provide a representative understanding of their spectroscopic properties.

Physicochemical and Spectroscopic Data

The spectroscopic properties of Direct Blue dyes are dictated by their molecular structure, which typically consists of one or more azo groups (-N=N-) connecting aromatic rings. These extended chromophore systems are responsible for the strong absorption of light in the visible region, resulting in their intense color.

Quantitative Spectroscopic Data Summary

The following table summarizes key identification and spectroscopic data for several Direct Blue dyes. It is important to note that the specific solvent and pH can influence the absorption maximum (λmax).

| C.I. Name | Common Name/Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | λmax (nm) | Solvent/Conditions |

| Direct Blue 151 | Copper Blue 2R | 110735-25-6 | C₃₄H₂₅N₅Na₂O₁₀S₂ | 773.7 | Not specified | Soluble in water (blue-purple solution)[3][9][10] |

| Direct Blue 75 | Direct Blue 2GL | 6428-60-0 | C₄₂H₂₅N₇Na₄O₁₃S₄ | 1055.91 | Not specified | Soluble in water (blue solution)[5] |

| Direct Blue 71 | - | 4399-55-7 | C₄₀H₂₈N₇NaO₁₃S₄ | 965.93 | 587 | Water[8] |

| Direct Blue 2 | - | 2429-73-4 | C₃₂H₂₁N₆Na₃O₁₁S₃ | 830.71 | 565.0 - 569.0 | Water[11] |

| "Direct Blue" | (from degradation study) | Not specified | Not specified | Not specified | 573 | Aqueous solution, pH 2-7[12] |

Experimental Protocols

The following provides a detailed methodology for the UV-Visible spectroscopic analysis of a Direct Blue dye.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of a Direct Blue dye in an aqueous solution.

Materials:

-

Direct Blue dye sample (with known C.I. number if possible)

-

Spectrophotometer (e.g., UV-Vis 1700 Shimadzu)[13]

-

Volumetric flasks and pipettes

-

Analytical balance

-

Distilled or deionized water (or other spectral grade solvent)[13]

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of the Direct Blue dye powder.

-

Dissolve the dye in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 µM). Ensure complete dissolution.

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 5 µM, 10 µM, 15 µM, 20 µM, 25 µM). A typical concentration for analysis is in the range of 5 x 10⁻⁵ M.[13]

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 250-700 nm) to identify the λmax.[13]

-

-

Measurement of Absorbance:

-

Use a cuvette filled with the solvent (distilled water) as a blank to zero the spectrophotometer.

-

Record the absorption spectrum for one of the standard solutions to determine the λmax, which is the wavelength at which the highest absorbance is observed.

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each of the standard solutions at this fixed wavelength.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the plot should be linear.[14]

-

The slope of the line will be equal to the molar absorptivity (ε) since the path length (b) is 1 cm.[14][15]

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of Direct Blue dyes.

Caption: Workflow for UV-Vis spectroscopic analysis of Direct Blue dyes.

Conclusion

The spectroscopic characterization of "Direct Blue 2GL" requires careful identification of the specific dye through its C.I. and CAS numbers due to the use of this name for multiple products. The UV-Visible absorption spectrum is a key characteristic, with λmax values for related dyes typically falling in the 560-590 nm range in aqueous solutions. The provided experimental protocol offers a robust method for determining the λmax and molar absorptivity, which are fundamental parameters for any application of these dyes in research and industry. The visual workflow provides a clear and logical sequence for conducting these spectroscopic analyses.

References

- 1. Direct Blue 151 - Direct Copper Blue 2B - Direct Blue Light Fast R from Emperor Chem [emperordye.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Direct Blue 151 Dyes - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 4. Low Price Direct Blue 151 Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Direct Blue 106|CAS No: 6527-70-4 - Direct dye [chinainterdyes.com]

- 7. Direct Blue 71 CAS#: 4399-55-7 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. worlddyevariety.com [worlddyevariety.com]

- 10. Direct Blue 151 | 110735-25-6 [chemicalbook.com]

- 11. Direct Blue 2 [myskinrecipes.com]

- 12. researchgate.net [researchgate.net]

- 13. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Measuring blue food dye in sports drinks [blog.iorodeo.com]

C.I. Direct Blue 75: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Blue 75, also known by its Colour Index Number 34220 and CAS number 6428-60-0, is a trisazo class direct dye.[1] Its primary applications are in the dyeing of paper, textiles, and leather.[2][3] Understanding the solubility of this dye in various solvents is crucial for its effective application, for developing new formulations, and for assessing its environmental fate. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines a detailed experimental protocol for its quantitative determination.

Core Properties of this compound

| Property | Value | Reference |

| C.I. Name | Direct Blue 75 | [1] |

| C.I. Number | 34220 | [2] |

| CAS Number | 6428-60-0 | [1][2][3] |

| Chemical Class | Trisazo | [1][2] |

| Molecular Formula | C42H25N7Na4O13S4 | [1] |

| Molecular Weight | 1055.91 g/mol | [1] |

| Appearance | Dark blue powder | [2] |

Solubility Data

Comprehensive searches of scientific literature and technical data sheets have yielded qualitative solubility information for this compound. Quantitative data, however, remains largely unpublished. The available information is summarized below.

| Solvent | Solubility | Citation |

| Water | Soluble | [1][2][3] |

| Organic Solvents | Insoluble | [1] |

The solubility of direct dyes in water is attributed to the presence of water-soluble groups, such as sulfonic acid groups (-SO3H) or carboxyl groups (-COOH), in their molecular structure.

Experimental Protocol: Determination of this compound Solubility by UV-Vis Spectrophotometry

The following is a detailed, generalized protocol for the quantitative determination of this compound solubility in a given solvent, primarily water. This method is based on the principle of Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials and Equipment

-

This compound powder

-

Solvent of interest (e.g., deionized water)

-

Volumetric flasks (various sizes, e.g., 100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes (various sizes)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Beakers

-

Funnels

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer

-

Cuvettes (quartz or glass, depending on the wavelength)

Procedure

Part 1: Preparation of Standard Solutions and Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a known mass of this compound (e.g., 100 mg) and dissolve it in a known volume of the solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration (e.g., 1 g/L).

-

Prepare a Series of Dilutions: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution. For example, prepare five standards by pipetting 1, 2, 5, 10, and 20 mL of the stock solution into separate 100 mL volumetric flasks and diluting to the mark with the solvent.

-

Determine the Wavelength of Maximum Absorbance (λmax): Scan one of the standard solutions across a range of wavelengths (e.g., 400-800 nm) to determine the λmax, the wavelength at which the dye exhibits the highest absorbance.

-

Measure Absorbance of Standards: Measure the absorbance of each standard solution at the determined λmax using the UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument.

-

Construct a Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be a straight line that passes through the origin, in accordance with Beer-Lambert Law. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'm' is the slope (molar absorptivity), 'x' is the concentration, and 'c' is the y-intercept (which should be close to zero).

Part 2: Preparation and Measurement of a Saturated Solution

-

Prepare a Saturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a beaker.

-

Equilibrate: Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure that equilibrium is reached and the solution is saturated.

-

Separate the Solid and Liquid Phases: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any suspended particles.

-

Dilute the Saturated Solution: Accurately dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be recorded.

-

Measure Absorbance: Measure the absorbance of the diluted saturated solution at the λmax.

-

Calculate Solubility: Use the equation of the calibration curve to determine the concentration of the diluted saturated solution. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent at that temperature.

Visualizations

Caption: Experimental workflow for determining dye solubility.

Caption: Properties of this compound.

References

An In-depth Technical Guide to the Material Safety Data Sheet for Direct Blue 75 (CAS 6428-60-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and properties of Direct Blue 75, a trisazo-class water-soluble dye. Due to the limited availability of a complete, official Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data with general safety protocols for related azo dyes.

Section 1: Chemical Identification

This section outlines the fundamental chemical identity of Direct Blue 75.

| Property | Value | Reference |

| Chemical Name | C.I. Direct Blue 75 | [1] |

| CAS Number | 6428-60-0 | [1][2][3][4] |

| C.I. Number | 34220 | [3] |

| Molecular Formula | C₄₂H₂₅N₇Na₄O₁₃S₄ | [1][2][4] |

| Molecular Weight | 1055.91 g/mol | [1][2] |

| Chemical Class | Trisazo Dye | [1][3] |

| Synonyms | Direct Blue 2GL, Direct Fast Blue 2GL, C.I. 34220 | [1] |

Section 2: Physical and Chemical Properties

Summary of the known physical and chemical characteristics of Direct Blue 75.

| Property | Value | Reference |

| Physical Appearance | Blue Powder | [3] |

| Hue | Dull Blue | [3] |

| Solubility | Soluble in water; Insoluble in other organic solvents. | [1] |

Section 3: Hazards Identification and Toxicological Information

General Azo Dye Hazards:

-

Carcinogenicity: A significant concern with some azo colorants is their potential to metabolically break down (cleavage) and release carcinogenic aromatic amines.[5] Dyes based on benzidine, for example, have been strongly associated with bladder cancer in exposed workers.[5] The specific carcinogenic potential of Direct Blue 75 has not been established.

-

Mutagenicity: Strong evidence suggests that some related substances may cause irreversible, non-lethal mutagenic effects.[5]

-

Irritation: Like many powdered substances, it may cause eye irritation.[6] Prolonged or repeated contact may also lead to skin irritation in sensitive individuals.[6] Inhalation of dust can irritate the respiratory tract.[6]

Acute Effects:

-

Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[6]

-

Inhalation: May cause respiratory irritation.[6]

-

Skin Contact: May cause mild skin irritation.[6]

-

Eye Contact: Can cause eye irritation and inflammation.[6]

Section 4: First-Aid Measures

In the event of exposure, the following first-aid measures are recommended, based on protocols for similar chemicals.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7] |

| Skin Contact | Remove contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water. If irritation develops or persists, seek medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[7] |

Section 5: Handling and Storage

Proper handling and storage are crucial to minimize risk.

Handling:

-

Avoid all personal contact, including the inhalation of dust.[5]

-

Use in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a respirator.[7]

-

Minimize dust generation and accumulation.[7]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in handling areas.[5]

Storage:

-

Keep containers tightly closed to prevent moisture absorption and contamination.[5][7]

-

Store away from incompatible materials, such as strong oxidizing agents.[5]

Experimental Protocols: Accidental Release and Disposal

Detailed methodologies for handling spills and disposing of the material are critical for laboratory safety.

Accidental Spill Clean-Up Protocol:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Don appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[7]

-

Containment: Prevent the spill from entering drains or waterways.[5]

-

Clean-Up: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation.[7] Place the collected material into a suitable, labeled container for disposal.[7][9]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Waste Disposal Protocol:

-

Chemical waste must be disposed of in accordance with all applicable environmental regulations.

-

Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6]

-

Do not mix with other waste. Leave the chemical in its original container if possible.

Visualization of Safety Workflow

The following diagram illustrates a generalized workflow for responding to a chemical spill, a critical protocol for any laboratory environment.

Caption: General workflow for a chemical spill response.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. 6428-60-0 CAS MSDS (tetrasodium 5-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-8-[[6-sulphonato-4-[(3-sulphonatophenyl)azo]naphthyl]azo]naphthalene-2-sulphonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Direct Blue 75 Dyes Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

- 4. DIRECT BLUE 75 | CAS 6428-60-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. emperordye.com [emperordye.com]

- 8. dyespigments.net [dyespigments.net]

- 9. echemi.com [echemi.com]

A Technical Guide to the Photophysical Characteristics of C.I. Direct Blue 75

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative photophysical data for C.I. Direct Blue 75 (C.I. 34220). This guide provides a comprehensive overview of its known general properties and outlines the standard experimental protocols that would be employed to determine its detailed photophysical characteristics. The quantitative data presented for similar dyes is for comparative purposes only and should not be considered as measured values for this compound.

Introduction to this compound

This compound is a water-soluble, trisazo-class direct dye.[1][2] Its primary applications are in the dyeing of paper, textiles, and leather.[2] As a member of the azo dye family, its molecular structure is characterized by the presence of three azo (-N=N-) chromophores, which are responsible for its color.[1] While its primary use is as a colorant, the photophysical properties of such dyes are of increasing interest for applications in fields like fluorescence imaging, sensing, and photodynamic therapy. Understanding these characteristics is crucial for exploring novel applications beyond its traditional use.

Known Properties of this compound:

| Property | Value/Description | Reference |

| C.I. Name | Direct Blue 75 | [1] |

| C.I. Number | 34220 | [2] |

| CAS Number | 6428-60-0 | [1] |

| Chemical Class | Trisazo | [1][2] |

| Molecular Formula | C₄₂H₂₅N₇Na₄O₁₃S₄ | [1] |

| Appearance | Dark blue powder | [1] |

| Solubility | Soluble in water | [1][2] |

| Light Fastness | 4-5 (on a scale of 1-8) | [2] |

| Washing Fastness | 2-3 (on a scale of 1-5) | [2] |

Core Photophysical Parameters: A Theoretical Framework

Table of Key Photophysical Parameters:

| Parameter | Symbol | Description |

| Molar Absorptivity | ε | A measure of how strongly the dye absorbs light at a particular wavelength. |

| Absorption Maximum | λabs | The wavelength at which the dye shows its strongest absorbance. |

| Emission Maximum | λem | The wavelength at which the dye shows its strongest fluorescence. |

| Stokes Shift | Δλ | The difference in wavelength between the absorption and emission maxima (λem - λabs). |

| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |

| Fluorescence Lifetime | τf | The average time the molecule spends in the excited state before returning to the ground state. |

| Photostability | The ability of the dye to resist photodegradation when exposed to light. |

Experimental Protocols for Photophysical Characterization

To ascertain the specific photophysical properties of this compound, a series of standard spectroscopic techniques would be employed. The following protocols are generalized for a water-soluble dye.

Sample Preparation

A stock solution of this compound would be prepared by dissolving a precisely weighed amount of the dye powder in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to a concentration of approximately 1 mM. Serial dilutions would then be made to obtain a range of concentrations for different measurements. For absorption measurements, concentrations are typically in the 1-10 µM range, while for fluorescence measurements, lower concentrations (0.1-1 µM) are often used to avoid inner filter effects.

Absorption Spectroscopy

Objective: To determine the molar absorptivity (ε) and absorption maximum (λabs).

Methodology:

-

A UV-Visible spectrophotometer is used.

-

A quartz cuvette with a 1 cm path length is filled with the aqueous buffer to record a baseline.

-

The absorbance spectra of a series of known concentrations of the dye solution are recorded over a wavelength range of approximately 300-800 nm.

-

The wavelength of maximum absorbance (λabs) is identified from the spectrum.

-

According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) is calculated from the slope of a plot of absorbance at λabs versus concentration.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) and the Stokes shift.

Methodology:

-

A spectrofluorometer is used for these measurements.

-

Emission Spectrum: The sample is excited at its absorption maximum (λabs), and the emitted light is scanned over a longer wavelength range to find the emission maximum (λem).

-

Excitation Spectrum: The emission wavelength is fixed at the determined λem, and the excitation wavelengths are scanned. The resulting spectrum should ideally match the absorption spectrum.

-

The Stokes shift is calculated as the difference between λem and λabs.

Fluorescence Quantum Yield (Φf) Determination

Objective: To quantify the efficiency of fluorescence.

Methodology (Relative Method):

-

The fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield in the same spectral region.

-

The absorbance of both the sample and the standard solution is kept low (< 0.1) at the excitation wavelength to minimize reabsorption effects.

-

The integrated fluorescence intensity and the absorbance at the excitation wavelength are measured for both the sample and the standard.

-

The quantum yield is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence Lifetime (τf) Measurement

Objective: To determine the duration of the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

-

The sample is excited by a pulsed light source (e.g., a laser diode) with a high repetition rate.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured.

-

A histogram of the number of photons detected versus time is constructed.

-

The fluorescence lifetime (τf) is determined by fitting the decay of the fluorescence intensity with one or more exponential functions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of a dye such as this compound.

Caption: Workflow for the photophysical characterization of a dye.

Potential Applications in Research and Drug Development

A thorough understanding of the photophysical properties of this compound could unlock its potential in various advanced applications:

-

Fluorescent Probe: If the dye exhibits environmentally sensitive fluorescence (solvatochromism), it could be explored as a probe for studying molecular interactions or changes in local environments.

-

Photosensitizer: Azo dyes can undergo photoisomerization, a property that could be investigated for light-activated therapies or materials.

-

FRET Donor/Acceptor: With a well-defined absorption and emission spectrum, it could potentially be paired with other fluorophores in Förster Resonance Energy Transfer (FRET) studies to measure nanoscale distances.

Conclusion

While this compound is a well-established colorant, its detailed photophysical profile remains to be comprehensively characterized in the public domain. The experimental protocols outlined in this guide provide a clear roadmap for researchers to determine its key photophysical parameters. Such data would be invaluable for assessing its potential in emerging scientific and biomedical applications, thereby extending its utility beyond the traditional dyeing industry. The provided workflow and theoretical framework serve as a foundational resource for initiating such investigations.

References

An In-depth Technical Guide to the Binding Affinity of C.I. Direct Blue 75 to Cellulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of the trisazo dye, C.I. Direct Blue 75, to cellulose (B213188). Direct dyes, such as this compound, are characterized by their ability to bind directly to cellulosic fibers from an aqueous solution, a process driven by a combination of hydrogen bonding and van der Waals forces.[1] Understanding the thermodynamics and kinetics of this interaction is crucial for optimizing dyeing processes in the textile and paper industries, as well as for emerging applications in biotechnology and drug delivery where cellulose is utilized as a biomaterial. This document outlines the theoretical models used to describe this binding phenomenon, presents relevant quantitative data from a representative trisazo direct dye, and provides detailed experimental protocols for characterizing the dye-cellulose interaction.

Introduction to this compound and Cellulose Interaction

This compound, also known as Direct Blue 2GL or by its Colour Index number 34220, is a water-soluble, anionic trisazo dye. Its molecular structure, rich in aromatic rings and sulfonate groups, facilitates a high affinity for cellulosic substrates like cotton.[2] The binding mechanism does not involve covalent bond formation but rather relies on non-covalent interactions. The linear and planar conformation of the dye molecule allows it to align with the cellulose polymer chains, maximizing the contact surface area and enhancing the attractive forces.

The interaction is a reversible equilibrium process where dye molecules in the solution adsorb onto the cellulose surface until a dynamic equilibrium is reached. This process is influenced by several factors, including temperature, pH, salt concentration, and the initial dye concentration.

Quantitative Data on Trisazo Dye-Cellulose Binding

Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this section presents data from a study on a representative trisazo direct dye adsorbed onto wood fiber, a natural cellulosic material. This data provides valuable insight into the expected binding behavior of this compound. The study found that the Sips isotherm model provided the best fit for the experimental data. The Sips isotherm is a three-parameter model that combines the features of the Langmuir and Freundlich isotherms.

Table 1: Sips Isotherm Parameters for a Trisazo Direct Dye on Silver Fir and Beech Wood Fibers

| Parameter | Silver Fir (60°C) | Beech (60°C) | Silver Fir (80°C) | Beech (80°C) | Silver Fir (95°C) | Beech (95°C) |

| qmax (mg/g) | 2.87 | 3.32 | 2.59 | 2.91 | 2.22 | 2.53 |

| KS (L/mg) | 0.23 | 0.28 | 0.19 | 0.24 | 0.16 | 0.20 |

| nS | 0.75 | 0.69 | 0.78 | 0.72 | 0.82 | 0.76 |

| R2 | 0.998 | 0.997 | 0.999 | 0.998 | 0.999 | 0.999 |

Source: Adapted from a study on a trisazo direct dye adsorption on wood fiber.

Table 2: Thermodynamic Parameters for the Adsorption of a Trisazo Direct Dye on Wood Fibers

| Fiber Type | Temperature (°C) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Silver Fir | 60 | -4.12 | -15.34 | -33.69 |

| 80 | -3.45 | |||

| 95 | -2.88 | |||

| Beech | 60 | -5.23 | -16.87 | -34.95 |

| 80 | -4.53 | |||

| 95 | -3.83 |

Source: Calculated from the Sips isotherm data from the aforementioned study.

The negative values of the Gibbs free energy (ΔG°) indicate that the adsorption process is spontaneous. The negative enthalpy change (ΔH°) suggests that the binding is an exothermic process, which is consistent with the observation that the maximum adsorption capacity (qmax) decreases with increasing temperature. The negative entropy change (ΔS°) suggests a decrease in the randomness at the solid-liquid interface during the adsorption process.

Experimental Protocols

Spectrophotometric Determination of Dye Concentration

This protocol describes the use of a UV-Vis spectrophotometer to determine the concentration of this compound in an aqueous solution.

Materials:

-

This compound

-

Deionized water

-

Volumetric flasks (100 mL and 1000 mL)

-

Pipettes

-

Cuvettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a 1000 mL volumetric flask with deionized water to prepare a stock solution of a known concentration (e.g., 1000 mg/L).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations (e.g., 5, 10, 20, 40, 60, 80 mg/L) by diluting the stock solution using volumetric flasks and pipettes.

-

Determination of Maximum Absorbance Wavelength (λmax): Scan one of the standard solutions across the visible spectrum (typically 400-800 nm) to determine the wavelength of maximum absorbance.

-

Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Use deionized water as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Measurement of Unknown Concentration: Measure the absorbance of the unknown sample at λmax and determine its concentration from the calibration curve.

Batch Adsorption Experiments for Isotherm Studies

This protocol details the procedure for conducting batch adsorption experiments to obtain equilibrium data for constructing adsorption isotherms.

Materials:

-

Cellulose substrate (e.g., microcrystalline cellulose, cotton fibers)

-

This compound stock solution

-

Conical flasks or sealed vials

-

Shaking incubator or water bath with shaker

-

Centrifuge and/or filtration apparatus

-

pH meter

-

Buffer solutions (if pH control is needed)

Procedure:

-

Preparation of Adsorbent: Dry the cellulose substrate to a constant weight.

-

Adsorption Experiment:

-

Place a known mass of the dried cellulose (e.g., 0.1 g) into a series of conical flasks.

-

Add a fixed volume (e.g., 50 mL) of this compound solutions with varying initial concentrations (e.g., 10, 20, 40, 60, 80, 100 mg/L) to each flask.

-

Adjust the pH of the solutions if required.

-

Seal the flasks and place them in a shaking incubator at a constant temperature for a predetermined time sufficient to reach equilibrium (determined from kinetic studies).

-

-

Sample Analysis:

-

After reaching equilibrium, separate the cellulose from the solution by centrifugation or filtration.

-

Determine the final concentration of the dye in the supernatant (Ce) using the spectrophotometric method described in section 3.1.

-

-

Data Analysis:

-

Calculate the amount of dye adsorbed per unit mass of cellulose at equilibrium (qe) using the following equation: qe = (C0 - Ce) * V / m where:

-

C0 is the initial dye concentration (mg/L)

-

Ce is the equilibrium dye concentration (mg/L)

-

V is the volume of the solution (L)

-

m is the mass of the cellulose (g)

-

-

Plot qe versus Ce to obtain the adsorption isotherm.

-

Fit the experimental data to various isotherm models (e.g., Langmuir, Freundlich, Sips) to determine the model parameters.

-

Visualization of Experimental Workflows and Theoretical Models

Experimental Workflow for Batch Adsorption Study

Caption: Workflow for a batch adsorption experiment.

Adsorption Isotherm Models

Caption: Comparison of Langmuir and Freundlich isotherm models.

Conclusion

References

Navigating Stability: A Technical Guide to C.I. Direct Blue 75

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the thermal and photochemical stability of C.I. Direct Blue 75, a trisazo dye. Understanding the stability of such molecules is paramount in various scientific applications, including its potential use as a labeling agent or in other sensitive systems. This document provides a comprehensive overview of its known stability characteristics, detailed experimental protocols for assessing its stability, and predicted degradation pathways based on the chemistry of azo dyes.

Core Properties of this compound

This compound (CAS No: 6428-60-0) is a water-soluble dye belonging to the trisazo class, characterized by the presence of three azo (-N=N-) groups.[1] Its molecular structure is a key determinant of its stability.

| Property | Value | Reference |

| C.I. Number | 34220 | [2] |

| Chemical Class | Trisazo | [2] |

| Molecular Formula | C42H25N7Na4O13S4 | [1] |

| Molecular Weight | 1055.91 g/mol | [1] |

| Physical Appearance | Blue Powder | [2] |

| Solubility | Soluble in water | [2] |

Thermal Stability

Predicted Thermal Behavior:

Based on studies of other azo dyes, this compound is expected to be relatively stable at ambient temperatures. Significant thermal degradation is likely to initiate at temperatures above 200°C. The degradation process is anticipated to be multi-staged, with initial weight loss corresponding to the loss of moisture, followed by the decomposition of the organic structure at higher temperatures. The azo linkages are typically the most thermally labile bonds in the molecule.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is a standard technique to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed.

-

Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600-800 °C.

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the temperatures of major mass loss events.

Photochemical Stability

The photochemical stability of a dye, or its light fastness, is its ability to resist fading or color change upon exposure to light. This is a critical parameter for applications where the dye will be exposed to ambient or artificial light sources.

Quantitative Data: Light Fastness

The light fastness of this compound has been rated according to the Blue Wool Scale, which is an internationally recognized standard.

| Stability Parameter | Rating | Test Method | Reference |

| Light Fastness | 4-5 | ISO 105-B02 | [1][2] |

| Washing Fastness | 2-3 | - | [2] |

A rating of 4-5 on the Blue Wool Scale indicates moderate to good light fastness. The scale ranges from 1 (very poor) to 8 (excellent).

Experimental Protocol: Light Fastness Testing (ISO 105-B02)

The ISO 105-B02 standard specifies a method for determining the color fastness of textiles to an artificial light source representative of natural daylight (D65).[3][4][5][6]

Objective: To assess the resistance of this compound to fading when exposed to a standardized artificial light source.

Apparatus: A xenon arc fading lamp tester equipped with appropriate light filters to simulate natural daylight.[5]

Reference Materials: A set of blue wool light fastness references (Scale 1-8).[3][4][5]

Procedure:

-

A specimen of the material dyed with this compound is prepared.

-

The specimen is mounted in a sample holder alongside the blue wool references.

-

A portion of the specimen and the references is covered to serve as an unexposed control.

-

The samples are exposed to the xenon arc lamp under controlled conditions of temperature and humidity.

-

The exposure is continued until a specified color change is observed in the blue wool references.

-

The color change of the this compound specimen is then compared to the changes in the blue wool references to determine its light fastness rating.

Degradation Pathways

The degradation of this compound, both thermally and photochemically, is expected to proceed through the cleavage of its azo bonds, which constitute the chromophore of the dye.

Predicted Thermal Degradation Pathway

Upon heating, the initial step in the degradation of this compound is likely the homolytic cleavage of the azo bonds, leading to the formation of various aromatic amine and other smaller organic fragments. The presence of sulfonic acid groups may also lead to the release of sulfur oxides at higher temperatures.

Caption: Predicted thermal degradation pathway of this compound.

Predicted Photochemical Degradation Pathway

Photochemical degradation is initiated by the absorption of photons, which excites the dye molecule. In the presence of oxygen, this can lead to photo-oxidative degradation. The primary mechanism is again the cleavage of the azo bonds, leading to the fading of the color. The reaction can proceed through various radical intermediates.

Caption: Predicted photochemical degradation pathway of this compound.

Experimental Workflows

The following diagrams illustrate the logical workflow for assessing the thermal and photochemical stability of this compound.

Thermal Stability Assessment Workflow

Caption: Workflow for thermal stability assessment.

Photochemical Stability Assessment Workflow

Caption: Workflow for photochemical stability assessment.

Conclusion

This compound exhibits moderate to good photochemical stability, as indicated by its light fastness rating. While specific thermal decomposition data is not available, it is predicted to be stable at typical ambient and physiological temperatures. The primary degradation mechanism, for both thermal and photochemical stress, is the cleavage of the trisazo linkages. For applications requiring high stability, particularly under prolonged light exposure or elevated temperatures, further empirical testing using the detailed protocols in this guide is recommended to ascertain its suitability.

References

An In-depth Technical Guide to C.I. Direct Blue 75: Synonyms, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Blue 75 is a trisazo direct dye notable for its application in coloring cellulosic materials such as paper, textiles, and leather.[1][2] As with many azo dyes, its chemical properties and potential metabolic pathways are of significant interest to researchers in toxicology, environmental science, and drug development. This guide provides a comprehensive overview of this compound, including its various synonyms and identifiers, physicochemical properties, relevant experimental protocols, and a detailed visualization of its metabolic activation pathway.

Synonyms and Alternative Names

This compound is known by a variety of names in industrial and scientific contexts. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.

| Identifier Type | Value |

| C.I. Name | Direct Blue 75 |

| C.I. Number | 34220[1][3] |

| CAS Number | 6428-60-0[1][3] |

| Chemical Class | Trisazo[1][3] |

| Molecular Formula | C₄₂H₂₅N₇Na₄O₁₃S₄[2][4] |

| Trade Names | Direct Blue 2GL, Direct Fast Blue 2GL[2][4] |

Physicochemical Properties

While detailed quantitative data for this compound is not extensively available in public literature, the following table summarizes its known properties. The lack of a readily available Safety Data Sheet (SDS) for this specific dye necessitates reliance on technical data sheets and scientific publications.

| Property | Value/Description |

| Molecular Weight | 1055.91 g/mol [2][4] |

| Physical Appearance | Blue powder[1][3] |

| Hue | Dull Blue[1][3] |

| Solubility | Soluble in water (imparting a blue color); insoluble in other organic solvents.[2][4] |

| Light Fastness | 4-5 (on a scale of 1-8)[1][3] |

| Washing Fastness | 2-3 (on a scale of 1-5)[1][3] |

| UV-Vis Absorption | While a specific spectrum for this compound is not readily available, similar direct blue azo dyes, such as C.I. Direct Blue 15, exhibit a maximum absorbance (λmax) around 602 nm.[5] |

Metabolic Activation of Azo Dyes

A significant area of research for azo dyes is their metabolic activation, particularly the reductive cleavage of the azo bond (-N=N-). This process is primarily carried out by azoreductase enzymes found in the intestinal microbiota and the liver.[6] The reduction of the azo bond leads to the formation of aromatic amines, which can be further metabolized and may exhibit toxic or carcinogenic properties.[3][4]

The following diagram illustrates the general metabolic pathway for the activation of a trisazo dye like this compound.

Experimental Protocols

Modified Ames Test for Mutagenicity of Azo Dyes

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. A modified protocol is necessary for azo dyes to facilitate their metabolic activation into potentially mutagenic aromatic amines.

Objective: To determine the mutagenic activity of an azo dye using Salmonella typhimurium strains in the presence of a metabolic activation system.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

Test azo dye (e.g., this compound)

-

Positive and negative controls

-

S9 fraction from the liver of Aroclor 1254-induced rats (for metabolic activation)

-

Cofactor mix (NADP, glucose-6-phosphate)

-

Flavin mononucleotide (FMN)

-

Top agar (B569324)

-

Minimal glucose agar plates

Procedure:

-

Preparation of Reagents: Prepare the S9 mix by combining the S9 fraction with the cofactor mix and FMN. Prepare serial dilutions of the test azo dye.

-

Pre-incubation: In a test tube, combine the test dye solution, the bacterial tester strain, and the S9 mix.

-

Incubate the mixture at 37°C for 20-30 minutes with gentle shaking. This step allows for the reductive cleavage of the azo bonds and subsequent metabolic activation of the resulting aromatic amines.

-

Plating: After pre-incubation, add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Staining of Cellulose (B213188) Fibers with Direct Dyes

This protocol provides a general method for staining cellulose fibers with a direct dye, which can be adapted for this compound for qualitative analysis of cellulosic materials.

Objective: To stain cellulose fibers for microscopic visualization.

Materials:

-

This compound

-

Cellulose fibers (e.g., cotton, paper fibers)

-

Distilled water

-

Sodium chloride (NaCl)

-

Microscope slides and coverslips

-

Mounting medium (e.g., glycerol)

Procedure:

-

Preparation of Staining Solution: Prepare a 0.1% (w/v) stock solution of this compound in distilled water. For the working solution, dilute the stock solution and add NaCl to a final concentration of 1-5% (w/v). The salt helps to promote dye aggregation and binding to the cellulose.

-

Sample Preparation: Tease apart the cellulose fibers on a microscope slide and add a drop of distilled water.

-

Staining: Add a few drops of the warm (approximately 40-60°C) staining solution to the fibers on the slide.

-

Incubation: Allow the stain to incubate for 15-30 minutes. The slide can be gently heated to enhance staining.

-

Washing: Carefully rinse the fibers with distilled water to remove excess, unbound dye.

-

Mounting: Add a drop of mounting medium and a coverslip.

-

Visualization: Observe the stained fibers under a microscope.

Conclusion

This compound, a trisazo dye with various industrial applications, presents a subject of interest for toxicological and environmental research due to the nature of its metabolic byproducts. While specific quantitative data on this compound is limited, an understanding of its synonyms, basic properties, and the general metabolic pathways of azo dyes provides a foundation for further investigation. The provided experimental protocols offer starting points for assessing its mutagenicity and for its application as a staining agent in a laboratory setting. Further research is warranted to fully characterize the physicochemical properties and biological activities of this compound and its specific metabolites.

References

- 1. Dyeing of cellulosic fibers with direct dyes. | PPTX [slideshare.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for C.I. Direct Blue 75 in Plant Histology

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Blue 75 is a water-soluble, trisazo class anionic dye.[1][2] While traditionally used in the textile and paper industries, its affinity for cellulosic materials suggests potential applications in plant histology for staining cell walls.[3][4] This document provides a detailed, developmental protocol for the use of this compound as a histological stain for plant tissues. The proposed methodology is based on the general principles of direct dye staining and established plant histology techniques. Researchers should note that this is a starting point for protocol optimization, as specific applications of this compound in plant science are not widely documented.

Chemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Direct Blue 75 | [1] |

| C.I. Number | 34220 | [2] |

| Chemical Class | Trisazo | [1][2] |

| Molecular Formula | C42H25N7Na4O13S4 | [1] |

| Molecular Weight | 1055.91 g/mol | [1] |

| CAS Number | 6428-60-0 | [1][2] |

| Appearance | Blue Powder | [2] |

| Solubility | Soluble in water; Insoluble in organic solvents | [1] |

Principle of Staining

Direct dyes are anionic molecules that adhere to substrates through non-covalent interactions, primarily hydrogen bonding and Van der Waals forces.[4] In plant tissues, this compound is expected to bind to cellulose (B213188) and other polysaccharides present in the cell walls. The staining is typically performed in a neutral to slightly alkaline aqueous solution, and the addition of an electrolyte, such as sodium chloride, can enhance dye uptake by the tissue.[4]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific plant species and tissues.

Materials:

-

This compound powder

-

Distilled water

-

Sodium chloride (NaCl)

-

Fixative solution (e.g., FAA: 50% ethanol (B145695), 5% acetic acid, 10% formalin)

-

Ethanol series for dehydration (e.g., 50%, 70%, 95%, 100%)

-

Xylene or other clearing agents

-

Mounting medium (e.g., Canada balsam or a synthetic equivalent)

-

Microscope slides and coverslips

-

Standard histology equipment (microtome, staining jars, etc.)

Procedure:

-

Fixation: Immediately after collection, fix the plant tissue in a suitable fixative (e.g., FAA) for 24-48 hours.

-

Dehydration: Dehydrate the fixed tissue through a graded ethanol series.

-

Embedding: Infiltrate and embed the dehydrated tissue in paraffin (B1166041) wax according to standard protocols.

-

Sectioning: Section the embedded tissue to a desired thickness (e.g., 10-15 µm) using a microtome.

-

Deparaffinization and Rehydration: Mount the sections on microscope slides, deparaffinize with xylene, and rehydrate through a reverse ethanol series.

-

Staining Solution Preparation:

-

Prepare a 1% (w/v) stock solution of this compound in distilled water.

-

For the working staining solution, dilute the stock solution with distilled water to a final concentration of 0.1% to 0.5% (w/v).

-

Add sodium chloride to the working solution to a final concentration of 0.5% to 1% (w/v) to enhance staining.

-

-

Staining:

-

Immerse the rehydrated sections in the this compound working solution.

-

Incubate for 5-15 minutes. Optimal staining time will need to be determined empirically.

-

-

Rinsing: Briefly rinse the stained sections in distilled water to remove excess dye.

-

Dehydration and Clearing: Dehydrate the sections through a graded ethanol series, followed by clearing in xylene.

-

Mounting: Mount the cleared sections with a permanent mounting medium and a coverslip.

-

Observation: Observe the stained sections under a light microscope. Cell walls should appear blue.

Experimental Workflow

Caption: Experimental workflow for this compound staining of plant tissues.

Safety Precautions

This compound may cause sensitization by inhalation and skin contact and is irritating to the eyes and skin.[5] It is essential to handle the dye powder in a well-ventilated area, preferably under a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid creating dust.[5] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] If swallowed, seek medical advice immediately.[5] Dispose of the dye and any contaminated materials in accordance with local regulations.[5]

Expected Results

This compound is expected to impart a blue color to the cellulosic cell walls of plant tissues. The intensity of the staining may vary depending on the tissue type, the concentration of the dye, and the staining time. Lignified tissues may show differential staining.

Troubleshooting

-

Weak Staining: Increase the dye concentration, extend the staining time, or increase the salt concentration in the staining solution.

-

Overstaining: Decrease the dye concentration, shorten the staining time, or introduce a brief differentiation step with 70% ethanol after rinsing.

-

Precipitate on Sections: Filter the staining solution before use.

This developmental protocol provides a foundation for utilizing this compound in plant histology. Further optimization and validation are necessary to establish its efficacy for specific research applications.

References

Application Notes: Evaluating Direct Blue 75 as a Potential Fluorescent Probe for Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 75, a trisazo dye, is primarily utilized in the textile and paper industries for its dyeing properties.[1][2][3] Its application as a fluorescent probe in confocal microscopy is not established in scientific literature, and its intrinsic fluorescent properties, such as excitation and emission spectra, quantum yield, and photostability, are not well-documented. These parameters are critical for the successful application of a molecule as a fluorescent probe. This document provides a framework for evaluating the potential of Direct Blue 75 as a fluorescent probe for confocal microscopy, including generalized protocols for characterization and cellular imaging.

Characteristics of an Ideal Fluorescent Probe

Before evaluating Direct Blue 75, it is essential to understand the key characteristics of a robust fluorescent probe for confocal microscopy:

-

High Fluorescence Quantum Yield: A measure of the efficiency of photon emission after absorption.

-

High Molar Extinction Coefficient: Efficient absorption of excitation light.

-

Optimal Excitation and Emission Spectra: Excitation maximum should align with available laser lines, and the emission spectrum should have minimal overlap with other fluorophores in multi-labeling experiments.

-

High Photostability: Resistance to photobleaching during image acquisition.

-

Low Cytotoxicity: Minimal impact on cell viability and normal cellular processes.[4][5]

-

Specificity: The ability to specifically label a target of interest.

Hypothetical Fluorescent Properties of a Novel Probe

The following table illustrates how the quantitative data for a potential fluorescent probe would be presented. The values for Direct Blue 75 would need to be determined experimentally.

| Property | Hypothetical Value | Description |

| Excitation Maximum (λex) | 488 nm | The wavelength at which the molecule most efficiently absorbs light. |

| Emission Maximum (λem) | 520 nm | The wavelength at which the molecule emits the most light after excitation. |

| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. |

| Fluorescence Quantum Yield (Φf) | 0.60 | The ratio of photons emitted to photons absorbed. |

| Fluorescence Lifetime (τ) | 3.5 ns | The average time the molecule stays in its excited state before returning to the ground state. |

| Photobleaching Half-life | 180 s | The time it takes for the fluorescence intensity to decrease by half under continuous illumination. |

Protocols for Evaluating Direct Blue 75 as a Fluorescent Probe

The following protocols outline the necessary steps to characterize the suitability of Direct Blue 75 for confocal microscopy.

Protocol 1: Determination of Spectroscopic Properties

Objective: To determine the excitation and emission spectra, molar extinction coefficient, and quantum yield of Direct Blue 75.

Materials:

-

Direct Blue 75 powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Method:

-

Prepare a stock solution of Direct Blue 75 in PBS.

-

Prepare a series of dilutions to determine the optimal concentration for spectral measurements.

-

Absorption Spectrum: Use the spectrophotometer to measure the absorbance of the Direct Blue 75 solution across a range of wavelengths (e.g., 300-800 nm) to determine the absorption maximum (λmax).

-

Molar Extinction Coefficient: Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

-

Emission Spectrum: Using the fluorometer, excite the sample at its λmax and measure the fluorescence emission across a range of wavelengths to determine the emission maximum (λem).

-

Quantum Yield: Determine the fluorescence quantum yield relative to a known standard (e.g., fluorescein) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample / η_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol 2: Assessment of Cytotoxicity

Objective: To evaluate the effect of Direct Blue 75 on cell viability.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Direct Blue 75 stock solution

-

96-well plates

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

Plate reader

Method:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare a range of concentrations of Direct Blue 75 in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of Direct Blue 75. Include a vehicle control (medium without the dye).

-

Incubate the cells for a relevant period (e.g., 24, 48, 72 hours).

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle control to determine the cytotoxic concentration (e.g., IC50).

Protocol 3: Cellular Staining and Confocal Microscopy

Objective: To assess the staining pattern and photostability of Direct Blue 75 in cells.

Materials:

-

Cell line of interest grown on glass-bottom dishes or coverslips

-

Direct Blue 75 working solution (a non-toxic concentration determined from Protocol 2)

-

PBS

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium

-

Confocal laser scanning microscope

Method:

-

Staining:

-

For live-cell imaging, incubate the cells with the Direct Blue 75 working solution for a predetermined time (e.g., 15-60 minutes).

-

For fixed-cell imaging, fix the cells with 4% paraformaldehyde, permeabilize if necessary (e.g., with 0.1% Triton X-100), and then incubate with the Direct Blue 75 working solution.

-

-

Washing: Wash the cells with PBS to remove unbound dye.

-

Mounting: For fixed cells, mount the coverslips onto microscope slides using a suitable mounting medium. For live cells, maintain them in an appropriate imaging buffer.

-

Confocal Imaging:

-

Place the sample on the stage of the confocal microscope.

-

Set the excitation laser to the experimentally determined λex of Direct Blue 75.

-

Set the emission detector to collect the fluorescence signal around the λem.

-

Acquire images, noting the subcellular localization of the fluorescence.

-

-

Photostability Assessment:

-

Select a region of interest and acquire a time-lapse series of images with continuous laser illumination.

-

Measure the fluorescence intensity over time to determine the rate of photobleaching.

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of the evaluation process.

Caption: Experimental workflow for evaluating a novel fluorescent probe.

Caption: Decision pathway for validating a new fluorescent probe.

Conclusion

While Direct Blue 75 is not a conventional fluorescent probe, the protocols outlined in these application notes provide a comprehensive framework for its evaluation. The determination of its fundamental fluorescent properties and its effects on cellular systems are critical first steps. Should Direct Blue 75 exhibit favorable characteristics, it could potentially be explored for specific applications in confocal microscopy. However, without experimental validation, its use as a fluorescent probe remains speculative. Researchers are encouraged to perform these characterization studies to ascertain its utility in fluorescence imaging.

References

Preparation of C.I. Direct Blue 75 Stock and Working Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock and working solutions of C.I. Direct Blue 75, a water-soluble trisazo dye. Accurate solution preparation is critical for reproducible experimental results in various research and development applications, including its use as a biological stain or in dyeing processes for materials like paper, leather, and textiles.[1][2]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| C.I. Name | Direct Blue 75 | [3] |

| C.I. Number | 34220 | [1][2] |

| CAS Number | 6428-60-0 | [3] |

| Molecular Formula | C₄₂H₂₅N₇Na₄O₁₃S₄ | [3] |

| Molecular Weight | 1055.91 g/mol | [3] |

| Appearance | Dark blue powder | [1][2] |

| Solubility | Soluble in water | [1][3] |

Safety Precautions

Before handling this compound, it is crucial to review the following safety precautions. As with many powdered dyes, this substance may cause irritation and sensitization.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or butyl).[4]

-

Respiratory Protection: When handling the powdered dye, work in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust. If significant dust is expected, a suitable dust mask should be worn.[4]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[4] For skin contact, wash thoroughly with soap and water.[4]

-

Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical advice.[4]

-

Storage: Store the dye in a cool, dry, and well-ventilated area away from strong acids.[4]

Experimental Protocols

Preparation of a 1% (w/v) this compound Stock Solution

This protocol describes the preparation of a 1% (weight/volume) stock solution, a common starting concentration for many applications.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Volumetric flask (e.g., 100 mL)

-

Beaker

-

Magnetic stirrer and stir bar (optional)

-

Wash bottle with distilled/deionized water

Procedure:

-

Calculate the required mass: To prepare 100 mL of a 1% (w/v) stock solution, weigh out 1.0 g of this compound powder using an analytical balance.

-

Dissolution:

-

Transfer the weighed powder into a beaker.

-

Add a small amount of distilled or deionized water (approximately 50-60 mL) to the beaker.

-

Stir the mixture gently with a spatula or using a magnetic stirrer until the powder is fully dissolved. Gentle heating may aid in dissolution, but boiling should be avoided.

-

-

Transfer to Volumetric Flask: Carefully transfer the dissolved dye solution into a 100 mL volumetric flask.

-

Rinse and Transfer: Rinse the beaker with a small amount of distilled/deionized water and transfer the rinsing to the volumetric flask. Repeat this step 2-3 times to ensure all the dye is transferred.

-

Bring to Final Volume: Add distilled/deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenize: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

-

Storage: Label the flask clearly with the name of the solution (1% this compound Stock Solution), concentration, preparation date, and your initials. Store the solution at room temperature in a well-sealed container, protected from light.

Preparation of Working Solutions from Stock Solution

This protocol outlines the dilution of the stock solution to prepare working solutions of desired concentrations. The following formula is used for dilution calculations:

C₁V₁ = C₂V₂

Where:

-

C₁ = Concentration of the stock solution

-

V₁ = Volume of the stock solution to be used

-

C₂ = Desired concentration of the working solution

-

V₂ = Final desired volume of the working solution

Example: Preparation of 10 mL of a 0.1% (w/v) working solution from a 1% (w/v) stock solution.

-

Calculate the required volume of stock solution (V₁):

-

C₁ = 1%

-

C₂ = 0.1%

-

V₂ = 10 mL

-

(1%) * V₁ = (0.1%) * (10 mL)

-

V₁ = 1 mL

-

-

Procedure:

-

Using a micropipette or a graduated cylinder, measure 1 mL of the 1% this compound stock solution.

-

Transfer the stock solution into a 10 mL volumetric flask or a suitable container.

-

Add distilled or deionized water to bring the final volume to 10 mL.

-

Mix the solution thoroughly.

-

Label the container with the new concentration (0.1% this compound Working Solution), date, and initials.

-

Diagrams

References

Applications of C.I. 35780 (Direct Red 80/Sirius Red) in Bio-imaging of Polysaccharides

Application Note AP-BIO-2025-001

Introduction